molecular formula C29H34N4O4S B11648348 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648348
M. Wt: 534.7 g/mol
InChI Key: NHAGZUWEQCPCAK-MWXWASHKSA-N
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Description

The compound “(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule It belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiadiazolo[3,2-a]pyrimidine core.
  • Introduction of the ethoxy and phenoxy groups.
  • Formation of the imino and benzylidene groups.
  • Final purification and characterization of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The ethoxy and phenoxy groups can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development due to its potential biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidines, such as:

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H34N4O4S

Molecular Weight

534.7 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C29H34N4O4S/c1-5-8-26-32-33-27(30)23(28(34)31-29(33)38-26)17-20-9-14-24(25(18-20)35-7-3)37-16-15-36-22-12-10-21(11-13-22)19(4)6-2/h9-14,17-19,30H,5-8,15-16H2,1-4H3/b23-17-,30-27?

InChI Key

NHAGZUWEQCPCAK-MWXWASHKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OCC)C(=O)N=C2S1

Origin of Product

United States

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